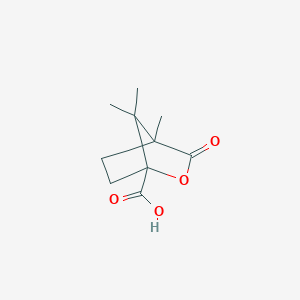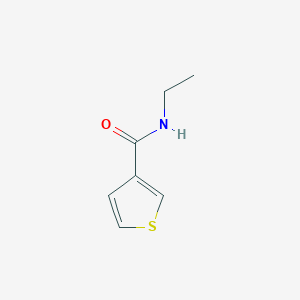
(1S)-(-)-Camphanic acid
Overview
Description
(1S)-(-)-Camphanic acid is a chiral compound derived from camphor. It is known for its unique stereochemistry and is widely used in various chemical applications. The compound is characterized by its crystalline structure and is often utilized in the synthesis of other chiral molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S)-(-)-Camphanic acid can be synthesized through the oxidation of camphor using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically involves the following steps:
- Dissolution of camphor in an appropriate solvent like acetone.
- Addition of the oxidizing agent under controlled temperature conditions.
- Isolation and purification of the resulting this compound through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to achieve higher yields and enantioselectivity. Enzymatic oxidation using specific oxidases can be employed to convert camphor to this compound efficiently.
Chemical Reactions Analysis
Types of Reactions: (1S)-(-)-Camphanic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of camphoric acid.
Reduction: Reduction reactions can convert this compound to camphor or other reduced derivatives.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols in the presence of acid catalysts for esterification.
Major Products Formed:
Oxidation: Camphoric acid.
Reduction: Camphor.
Substitution: Various esters of this compound.
Scientific Research Applications
(1S)-(-)-Camphanic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme-catalyzed reactions due to its chiral nature.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor and chiral properties.
Mechanism of Action
The mechanism of action of (1S)-(-)-Camphanic acid involves its interaction with various molecular targets, primarily through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The chiral nature of the compound allows it to interact selectively with specific targets, making it valuable in asymmetric synthesis and chiral resolution processes.
Comparison with Similar Compounds
Camphoric acid: A dicarboxylic acid derived from camphor, similar in structure but with two carboxylic acid groups.
Camphor: The parent compound from which (1S)-(-)-Camphanic acid is derived, known for its use in medicinal and aromatic applications.
Isoborneol: Another derivative of camphor, used in the synthesis of various organic compounds.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it particularly valuable in the synthesis of enantiomerically pure compounds, setting it apart from other camphor derivatives.
Properties
IUPAC Name |
4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWKPGFLZGMMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928556 | |
| Record name | 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13429-83-9 | |
| Record name | 4,7,7-Trimethyl(2-oxabicyclo(2.2.1)hept-1-yl)carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7,7-trimethyl(2-oxabicyclo[2.2.1]hept-1-yl)carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of (1S)-(-)-Camphanic acid in the context of the provided research papers?
A1: The research papers primarily highlight the use of this compound as a chiral resolving agent. It facilitates the separation of enantiomers from racemic mixtures by forming diastereomeric esters. These diastereomers, unlike enantiomers, possess distinct physical properties, enabling separation through techniques like fractional crystallization or chromatography [, , , , , , ].
Q2: Can you elaborate on how this compound is used to determine the absolute configuration of chiral compounds?
A2: this compound is reacted with the racemic mixture of a chiral compound, typically an alcohol or amine. This reaction forms diastereomeric esters or amides. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization or chromatography. After separation, the this compound moiety can be removed, yielding the individual enantiomers. By analyzing the separated diastereomers through techniques like X-ray crystallography, the absolute configuration of the original enantiomers can be determined [, ].
Q3: Are there specific functional groups that this compound reacts with to form diastereomers?
A3: Yes, this compound typically reacts with compounds containing alcohol (-OH) or amine (-NH2) functionalities to form diastereomeric esters or amides, respectively. For example, in the synthesis of polypropionate fragments, this compound is used to derivatize alcohols []. Similarly, it reacts with a hydroxyl-functionalized biphenylphosphane to form diastereomeric esters for enantiomer separation [].
Q4: What are the advantages of using this compound as a chiral resolving agent compared to other methods?
A4: this compound offers several advantages:
- Recoverability: this compound can be recovered after the resolution process and potentially reused. []
Q5: What analytical techniques are employed to analyze the diastereomers formed with this compound?
A5: Various analytical techniques are used to analyze the diastereomeric derivatives, including:
- X-ray Crystallography: Determines the absolute configuration of the separated enantiomers [, ].
- Gas-liquid Chromatography (GLC): Used to resolve racemic synthons after derivatization with this compound [].
- High-Performance Liquid Chromatography (HPLC): Useful for separating and analyzing diastereomeric flavonoid this compound esters [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)



![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)







